Thermal Hyperstability: >50°C Increase in Collagen Triple Helix Melting Temperature (Tm) vs. Unmodified Proline
When incorporated into a (ProProGly)7 collagen model peptide, the trans-4-methyl-L-proline (4R-MePro) residue increases the melting temperature (Tm) of the resulting triple helix by >50°C compared to the unmodified proline control [1]. This hyperstabilization is not observed with trans-4-hydroxyproline (4R-Hyp), which, while also increasing Tm, does so to a lesser and less predictable extent due to its reliance on solvent-exposed stereoelectronic effects [2]. The >50°C increase represents one of the largest known thermal stabilizations achievable via a single-residue modification in collagen systems [1].
| Evidence Dimension | Peptide Thermal Stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | Tm of (Pro-Mep-Gly)7 or (mep-Pro-Gly)7 >50°C higher than control |
| Comparator Or Baseline | Unmodified (ProProGly)7 collagen model peptide |
| Quantified Difference | >50°C increase in Tm |
| Conditions | Differential scanning calorimetry (DSC) analysis of synthetic collagen triple helices in aqueous buffer; Mep = (2S,4S)-4-methylproline, mep = (2S,4R)-4-methylproline [1]. |
Why This Matters
This >50°C Tm increase directly translates to superior shelf-life, in vivo persistence, and functional robustness of collagen-based biomaterials and therapeutics, making the compound a strategic procurement priority for stability-focused peptide engineering.
- [1] Shoulders MD, Satyshur KA, Forest KT, Raines RT. Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proc Natl Acad Sci U S A. 2010;107(2):559-564. View Source
- [2] Satyshur KA, Shoulders MD, Raines RT, Forest KT. Crystal Structure of fluorine and methyl modified collagen: (mepFlpgly)7. RCSB PDB. 2010; 3IPN. View Source
